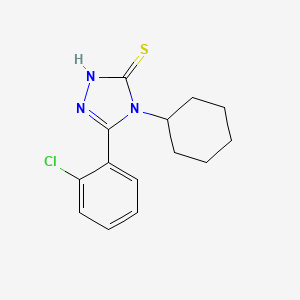

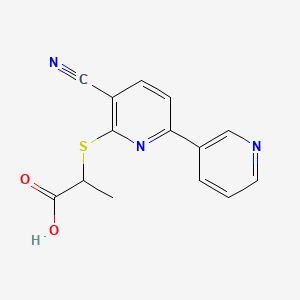

![molecular formula C16H18O3S2 B2510178 1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol CAS No. 338409-60-2](/img/structure/B2510178.png)

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol” is a chemical compound with the molecular formula C16H18O3S2 . It has an average mass of 322.442 Da and a monoisotopic mass of 322.069733 Da . This product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, a study on the synthetic exploration of sulfinyl radicals using sulfinyl sulfones reported the successful generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons . Another study described the direct synthesis of valuable compounds from organometallic reagents and a novel sulfinylamine reagent .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol” consists of 16 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .

Scientific Research Applications

Sulfonamide Inhibitors

Sulfonamide compounds, characterized by their significant bacteriostatic properties, have been utilized in various therapeutic areas beyond their initial application as antibiotics. Their incorporation into drugs spans across categories like diuretics, carbonic anhydrase inhibitors, antiepileptics, and more. The exploration of sulfonamide inhibitors in recent years has extended to target a variety of conditions including cancer, glaucoma, inflammation, and Alzheimer’s disease, highlighting their versatility and enduring value in drug development (Gulcin & Taslimi, 2018).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Indolylarylsulfones, a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors, demonstrate the structural adaptability of sulfone-containing compounds. Through structural modifications, these compounds exhibit promising drug candidate profiles for AIDS treatment, showcasing the potential of sulfone and sulfonamide groups in addressing viral infections (Famiglini & Silvestri, 2018).

HPLC Applications in Drug Analysis

The application of sulfonate groups in high-performance liquid chromatography (HPLC) columns has facilitated the analysis of basic drugs, showcasing the utility of these groups in analytical chemistry and pharmacology (Flanagan, Harvey, & Spencer, 2001).

Downstream Processing in Biotechnology

In biotechnological applications, sulfone and sulfonamide compounds play critical roles in downstream processing, particularly in the purification of biologically produced diols such as 1,3-propanediol. Their functionality has been explored to improve yield, purity, and energy efficiency in bioprocesses, indicating their importance in industrial biotechnology (Xiu & Zeng, 2008).

Antioxidant and Anti-inflammatory Properties

The presence of sulfonamide groups in certain compounds has been associated with a range of biological effects, including antioxidant and anti-inflammatory properties. This suggests potential applications in preventing or treating diseases where oxidative stress and inflammation are significant factors (Kim & Park, 2016).

Medicinal Significance and Drug Discovery

The structural diversity offered by sulfur (SVI)-containing motifs, especially sulfonyl or sulfonamides, has been leveraged in the discovery of new therapeutic agents. These compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities, highlighting their significance in medicinal chemistry and drug discovery (Zhao et al., 2018).

properties

IUPAC Name |

1-(benzenesulfonyl)-3-(4-methylphenyl)sulfanylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3S2/c1-13-7-9-15(10-8-13)20-11-14(17)12-21(18,19)16-5-3-2-4-6-16/h2-10,14,17H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZZZDQVRCKSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(CS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methylphenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2510097.png)

![5-Bromo-2-[[1-(oxetan-3-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2510099.png)

![6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2510111.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)

![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)

![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)